molecular formula C24H30N4O2 B12498983 N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide

N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B12498983
M. Wt: 406.5 g/mol
InChI Key: HMBZDJVBWRSMGS-UHFFFAOYSA-N
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Description

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic compound with the molecular formula C24H30N4O2 This compound features a central 1,2-diphenylethane backbone with two pyrrolidine-2-carboxamide groups attached

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1,2-diphenyl-2-(pyrrolidine-2-carbonylamino)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H30N4O2/c29-23(19-13-7-15-25-19)27-21(17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)28-24(30)20-14-8-16-26-20/h1-6,9-12,19-22,25-26H,7-8,13-16H2,(H,27,29)(H,28,30)

InChI Key

HMBZDJVBWRSMGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4CCCN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) typically involves the following steps:

    Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with ethylene in the presence of a catalyst such as aluminum chloride.

    Attachment of Pyrrolidine-2-carboxamide Groups: The pyrrolidine-2-carboxamide groups are introduced through a series of amide bond formation reactions. This involves the reaction of pyrrolidine-2-carboxylic acid with the 1,2-diphenylethane backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-((1S,2S)-1,2-diphenyl-2-((S)-pyrrolidine-2-carboxamido)ethyl)pyrrolidine-2-carboxamide
  • 1-Pyrrolidinecarboxylic acid, 2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminocarbonyl)]bis-, 1,1’-bis(1,1-dimethylethyl) ester

Uniqueness

(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is unique due to its specific stereochemistry and the presence of two pyrrolidine-2-carboxamide groups. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 307.36 g/mol
  • Structure : The compound features a pyrrolidine moiety linked to a diphenyl group and an amide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and analgesic effects.
  • Modulation of Receptor Activity : It may act as a modulator for certain neurotransmitter receptors, influencing pain perception and inflammatory responses.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through both central and peripheral mechanisms.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. This suggests its potential use in treating inflammatory diseases.

Study 1: Antinociceptive Activity

A study published in the Journal of Pain Research evaluated the antinociceptive effects of the compound in mice subjected to thermal and chemical pain models. Results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties .

Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that this compound inhibits lipopolysaccharide-induced inflammatory responses in macrophages. This was evidenced by decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain responseJournal of Pain Research
Anti-inflammatoryDecreased cytokine productionIn vitro study
Enzyme inhibitionModulation of metabolic pathwaysMechanistic study

Q & A

Basic Question: What are the established synthetic routes for preparing N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step protocols, including amide coupling and stereoselective alkylation. For example:

  • Step 1 : Condensation of pyrrolidine-2-carboxylic acid derivatives with diphenylethylamine precursors using carbodiimide coupling agents (e.g., EDC or DCC) under inert atmosphere .
  • Step 2 : Stereochemical control via chiral auxiliaries or asymmetric catalysis. Proline-based catalysts (e.g., (S)-N-(4-dodecylphenylsulfonyl)pyrrolidine-2-carboxamide) can enhance enantiomeric excess (ee) in intermediates .
  • Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to minimize side reactions like epimerization .

Advanced Question: How can researchers resolve contradictions in stereochemical outcomes reported for analogous pyrrolidine-2-carboxamide derivatives during asymmetric synthesis?

Methodological Answer:
Discrepancies often arise from competing transition states or solvent-dependent conformational effects. Strategies include:

  • X-ray crystallography : Confirm absolute configuration of intermediates (e.g., in chiral MOFs with Cr³O clusters, as in ).
  • Computational modeling : Use DFT calculations to predict steric/electronic influences of substituents (e.g., diphenyl vs. benzyl groups) on transition-state stability .
  • Systematic solvent screening : Polar aprotic solvents (e.g., DMSO) may stabilize zwitterionic intermediates, altering ee by 10–15% compared to nonpolar solvents .

Basic Question: What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm amide bond formation and phenyl group orientation .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to quantify enantiopurity .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .

Advanced Question: What in vitro or in vivo models are suitable for evaluating the biological activity of pyrrolidine-2-carboxamide derivatives, such as receptor binding or enzyme inhibition?

Methodological Answer:

  • AT₁ receptor binding assays : Radiolabeled angiotensin II competition studies in HEK293 cells transfected with human AT₁ receptors (IC₅₀ values < 100 nM reported for related compounds) .
  • Cell-based viability assays : Test cytotoxicity in cancer lines (e.g., MCF-7) using MTT assays, with EC₅₀ comparisons to proline mimetics .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding via equilibrium dialysis .

Basic Question: What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Dust generation is minimized via wet handling .
  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis. Desiccants (silica gel) mitigate humidity-induced degradation .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl rings or pyrrolidine backbone) impact catalytic efficiency in asymmetric aldol reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups on phenyl rings increase electrophilicity of intermediates, accelerating aldol adduct formation (yield >90% vs. 70% for unsubstituted analogs) .
  • Steric bulk : tert-Butyl substituents on pyrrolidine improve enantioselectivity (up to 80% ee) by restricting transition-state conformations .
  • Backbone rigidity : Cyclization of pyrrolidine to azetidine reduces flexibility, lowering catalytic turnover but improving substrate specificity .

Basic Question: What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs Percepta to calculate logP (–0.5 to 2.5 for analogs) and aqueous solubility (logS ≈ –4.5) .
  • Molecular dynamics (MD) : Simulate solvation behavior in explicit water models (TIP3P) to optimize formulation strategies (e.g., PEG-based vehicles) .

Advanced Question: How can researchers address batch-to-batch variability in enantiomeric excess during scale-up synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during crystallization .
  • Design of experiments (DoE) : Vary catalyst loading (5–20 mol%) and agitation speed (200–1000 rpm) to identify critical parameters affecting stereoselectivity .

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